molecular formula C15H18IN3O B446572 N-[2-(SEC-BUTYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N-[2-(SEC-BUTYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B446572
M. Wt: 383.23g/mol
InChI Key: HHDIUIIFIIZBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(SEC-BUTYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with an iodine atom, a methyl group, and a carboxamide group, along with a 2-sec-butylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(SEC-BUTYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by iodination and subsequent functionalization to introduce the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(SEC-BUTYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

N-[2-(SEC-BUTYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(SEC-BUTYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • N-(2-sec-butylphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
  • N-(2-sec-butylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide
  • N-(2-sec-butylphenyl)-4-fluoro-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

N-[2-(SEC-BUTYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to other halogenated derivatives. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C15H18IN3O

Molecular Weight

383.23g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-4-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H18IN3O/c1-4-10(2)11-7-5-6-8-13(11)18-15(20)14-12(16)9-17-19(14)3/h5-10H,4H2,1-3H3,(H,18,20)

InChI Key

HHDIUIIFIIZBSC-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=NN2C)I

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=NN2C)I

Origin of Product

United States

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